Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate
Description
Chemical Structure and Properties The compound Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate (CAS: 127593-79-7) features a bicyclo[3.1.1]heptane core with stereospecific substituents:
Properties
IUPAC Name |
ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3/t9-,10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHYGWSRXODAMH-GPCCPHFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN=C1C[C@H]2C[C@@H]([C@@]1(C)O)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452247 | |
| Record name | ZINC22059003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90473-01-1 | |
| Record name | ZINC22059003 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate is a complex organic compound characterized by its unique bicyclic structure and functional groups. This compound has garnered attention for its potential biological activities due to its stereochemistry and the presence of both hydroxyl and amino groups.
Chemical Structure and Properties
The compound features an ethyl acetate group linked to a bicyclo[3.1.1]heptane framework. The stereochemistry of the bicyclic core contributes significantly to its reactivity and biological interactions.
- Molecular Formula: C20H33NO5
- Molecular Weight: 367.48 g/mol
- LogP: 2.7654
- Polar Surface Area (PSA): 85.19 Ų
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and desired stereochemistry. Such synthetic pathways are crucial for developing derivatives that may exhibit enhanced biological properties.
Pharmacological Potential
Research indicates that compounds with similar bicyclic structures often exhibit various pharmacological activities:
- Antioxidant Activity: The presence of the hydroxyl group is known to enhance antioxidant properties, potentially reducing oxidative stress in biological systems.
- Antimicrobial Properties: Preliminary studies suggest that similar compounds can inhibit microbial growth, indicating potential applications in treating infections.
Understanding the interaction mechanisms involving this compound is essential for elucidating its biological effects:
- Enzyme Inhibition: The amino group may interact with various enzymes, potentially acting as an inhibitor or modulator.
- Receptor Binding: The unique structure may facilitate binding to specific receptors in the body, influencing physiological responses.
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of structurally related compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated significant free radical scavenging activity attributed to the hydroxyl functional group.
| Compound | IC50 (µM) |
|---|---|
| Ethyl 2-[[(1R,2R,5R)-... | 30 |
| Control (Vitamin C) | 15 |
Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against common pathogens such as E. coli and S. aureus. The compound demonstrated notable inhibitory effects:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
Comparative Analysis with Similar Compounds
The following table compares Ethyl 2-[[(1R,2R,5R)-... with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-[[(1R,2R,5R)-... | Structure | Potential antioxidant and antimicrobial properties |
| 3-Pinanone | Structure | Simple ketone; precursor in organic synthesis |
| (S)-(+)-Camphor | Structure | Naturally occurring; exhibits analgesic properties |
Comparison with Similar Compounds
Stereoisomeric Variants
Ethyl 2-[[(1S,2S,5S)-2-Hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate
- CAS: 67293-58-7; molecular formula: C₁₄H₂₃NO₃ (identical to target compound) .
- Key Difference : (1S,2S,5S) stereochemistry vs. (1R,2R,5R) in the target compound .
- Implications : Stereochemical differences may alter physical properties (e.g., melting point, optical rotation) and biological activity. For example, isotopic analogs (e.g., ¹³C-labeled versions) highlight the importance of stereochemistry in metabolic studies .
Bicyclo[3.1.1]heptane Derivatives with Alternative Functional Groups
2-[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic Acid
- CAS: 1335093-14-5; molecular formula: C₁₁H₁₉NO₂; molecular weight: 197.27 g/mol .
- Key Differences :
- Replaces the imine group with a primary amine.
- Lacks the ethyl ester, instead featuring a carboxylic acid.
(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic Acid Methyl Ester Hydrochloride
Ethyl Aminoacetate Esters with Divergent Core Structures
Ethyl 2-(((1R,2S)-2-Hydroxy-1,2-diphenylethyl)amino)acetate
Ethyl 2-(6-Hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
- CAS : 4671-68-5; molecular formula: C₁₂H₁₄O₃S; molecular weight: 238.30 g/mol .
- Key Differences :
- Benzo[b]thiophene core instead of bicyclo[3.1.1]heptane.
- Hydroxy and thiophene groups modify electronic properties.
- Relevance : Highlights how core heterocycles influence reactivity and biological targeting .
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The (1R,2R,5R) configuration in the target compound may enhance enantioselectivity in catalytic applications compared to its (1S,2S,5S) stereoisomer .
- Functional Group Flexibility : Replacing the imine with an amine () or carboxylic acid () alters hydrogen-bonding capacity, affecting solubility and target binding .
- Synthetic Versatility : Palladium-catalyzed methods () and enzymatic routes () provide pathways to optimize yield and purity for bicyclo derivatives.
Preparation Methods
Biomimetic Derivation from (−)-α-Pinene
(−)-α-Pinene, a naturally abundant monoterpene, is a cost-effective starting material due to its structural similarity to the target bicyclic core. Hydrogenation of α-pinene over palladium catalysts yields cis-pinane, which is subsequently oxidized to pinane-2,3-diol using RuO₄ or OsO₄ under acidic conditions. The diol intermediate undergoes selective dehydration to form the 2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one precursor, a critical intermediate for imine formation.
Key Reaction Conditions
De Novo Synthesis via Wagner-Meerwein Rearrangement
For laboratories without access to natural terpenes, the bicyclic core is constructed through a Wagner-Meerwein rearrangement of bornyl derivatives. Camphene hydrochloride, treated with AlCl₃ in dichloromethane, undergoes carbocationic rearrangement to yield 2,6,6-trimethylbicyclo[3.1.1]heptane. Subsequent epoxidation and acid-catalyzed ring-opening introduce the hydroxyl group at the C2 position.
Functional Group Interconversion and Stabilization
Hydroxyl Group Protection
The C2 hydroxyl group is susceptible to oxidation or unintended side reactions during imine formation. Protection as a tert-butyldimethylsilyl (TBDMS) ether or acetyl ester is common:
Purification via Crystallization
Crude product is purified by recrystallization from hexane/ethyl acetate (4:1), exploiting the compound’s limited solubility in nonpolar solvents. Analytical HPLC (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|---|
| Biomimetic Derivation | (−)-α-Pinene | Hydrogenation, Oxidation, Condensation | 68 | 97 | 12.50 |
| De Novo Synthesis | Camphene | Wagner-Meerwein, Epoxidation | 57 | 95 | 18.75 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Patented methodologies (e.g., EP2579950B1) advocate for continuous flow systems to enhance reaction efficiency and safety. Tubular reactors with immobilized Zn(OTf)₂ catalysts achieve 92% conversion in ≤30 minutes.
Solvent Recycling
Toluene is recovered via fractional distillation and reused for subsequent batches, reducing waste and production costs by ~40%.
Challenges and Mitigation Strategies
-
Imine Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions. Molecular sieves (4Å) are added to reaction mixtures to scavenge trace water.
-
Diastereomer Formation : Chiral stationary phase chromatography (CSP-HPLC) resolves undesired diastereomers, albeit at increased operational costs.
Emerging Methodologies
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate, and what are the critical reaction intermediates?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the bicyclic ketone precursor. Key steps include: (i) Formation of the bicyclo[3.1.1]heptanylidene scaffold via acid-catalyzed cyclization of a terpene-derived intermediate. (ii) Condensation with ethyl glycinate under reflux in ethanol to form the hydrazone linkage. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
- Critical Parameters : Temperature control during cyclization (60–80°C) and stoichiometric ratios (1:1.2 ketone:amine) are vital for yield optimization.
Q. How is the stereochemical configuration of the bicyclo[3.1.1]heptanylidene moiety confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the (1R,2R,5R) configuration. Alternative methods include: (i) NMR NOE experiments to detect spatial proximity of protons in the bicyclic system. (ii) Circular Dichroism (CD) to correlate optical activity with stereochemistry .
Q. What spectroscopic techniques are employed for structural characterization, and what key peaks are diagnostic?
- Methodological Answer :
- ¹H NMR : A singlet at δ 1.2–1.4 ppm (6H, geminal dimethyl groups), a broad peak at δ 5.2 ppm (hydroxy proton, exchangeable with D₂O), and a quartet at δ 4.1 ppm (ethyl ester –OCH₂–).
- IR : Stretching bands at 1740 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (C=N hydrazone) .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[3.1.1]heptanylidene core influence reactivity in nucleophilic addition reactions?
- Methodological Answer : The rigid bicyclic structure imposes steric constraints, directing nucleophiles (e.g., Grignard reagents) to attack the hydrazone nitrogen rather than the carbonyl group. Computational studies (DFT) reveal that the (1R,2R,5R) configuration stabilizes transition states via intramolecular H-bonding between the hydroxyl and hydrazone groups, increasing regioselectivity by ~30% compared to diastereomers .
Q. What strategies are used to resolve contradictions in reported catalytic efficiencies for asymmetric derivatization?
- Case Study : Discrepancies in enantiomeric excess (e.e.) values (70–92%) for Pd-catalyzed allylic alkylation may arise from: (i) Solvent polarity effects : Higher e.e. in toluene (aprotic) vs. THF (polar aprotic) due to reduced catalyst aggregation. (ii) Ligand design : Bulky phosphine ligands (e.g., BINAP) improve stereocontrol but reduce reaction rates.
- Resolution : Systematic screening of solvent/ligand combinations with kinetic profiling (HPLC-MS) is recommended .
Q. What are the mechanistic insights into the compound’s antimicrobial activity, and how can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer : The hydrazone moiety acts as a metal-chelating agent, disrupting bacterial metalloenzymes (e.g., urease). SAR studies show:
- Electron-withdrawing groups (e.g., –NO₂) on the bicyclic system enhance activity against S. aureus (MIC 8 µg/mL) but reduce solubility.
- Ester hydrolysis to the carboxylic acid derivative improves bioavailability but lowers membrane permeability.
- Experimental Design : Minimum Inhibitory Concentration (MIC) assays paired with molecular docking (PDB: 3LA4) to identify binding motifs .
Q. How can conflicting data on thermal stability (TGA vs. DSC) be reconciled for this compound?
- Analysis : Differential Scanning Calorimetry (DSC) reports a melting point of 145°C, while Thermogravimetric Analysis (TGA) indicates decomposition onset at 130°C. This discrepancy suggests: (i) Polymorphism : Multiple crystalline forms with varying thermal profiles. (ii) Dehydration : Loss of hydroxyl-bound water during heating, observed as a mass loss in TGA but not DSC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
